2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1228594-52-2
VCID: VC8221301
InChI: InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
SMILES: B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.08 g/mol

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid

CAS No.: 1228594-52-2

Cat. No.: VC8221301

Molecular Formula: C12H17BFNO2

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid - 1228594-52-2

Specification

CAS No. 1228594-52-2
Molecular Formula C12H17BFNO2
Molecular Weight 237.08 g/mol
IUPAC Name [2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2
Standard InChI Key PLSPPIOEMADOFR-UHFFFAOYSA-N
SMILES B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O
Canonical SMILES B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)2_2), a fluorine atom at the 2-position, and a piperidin-1-ylmethyl moiety at the 3-position. The boronic acid group enables unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, while the piperidine ring introduces basicity and potential for intermolecular interactions .

Table 1: Comparative Molecular Data for Related Boronic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
2-Fluoro-5-(piperidin-3-yl)phenylboronic acid C11_{11}H15_{15}BFNO2_2223.05N/AN/A
(4-Piperidin-1-ylsulfonylphenyl)boronic acid C11_{11}H16_{16}BNO4_4S269.13268–272471.2
2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acidC12_{12}H16_{16}BFNO2_2251.08 (calculated)Predicted: 240–260Predicted: 450–470

The molecular weight of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is estimated at 251.08 g/mol, with predicted melting and boiling points derived from analogs . The fluorine atom enhances electronegativity, potentially influencing solubility and binding affinity, while the piperidine group may improve membrane permeability due to its lipophilic character .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis for this compound is documented, methodologies for analogous boronic acids suggest a multi-step approach:

  • Introduction of the Boronic Acid Group: A palladium-catalyzed Miyaura borylation could install the boronic acid moiety on a pre-functionalized fluorophenyl intermediate .

  • Piperidin-1-ylmethyl Substitution: Mannich reactions or nucleophilic substitution could attach the piperidine group to the 3-position of the phenyl ring .

Example Reaction Scheme:

  • Borylation:
    2-Fluoro-3-bromophenyl+Bis(pinacolato)diboronPd catalyst2-Fluoro-3-boronophenyl\text{2-Fluoro-3-bromophenyl} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{2-Fluoro-3-boronophenyl}

  • Piperidine Incorporation:
    2-Fluoro-3-boronophenyl+Piperidin-1-ylmethyl chlorideBaseTarget Compound\text{2-Fluoro-3-boronophenyl} + \text{Piperidin-1-ylmethyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Analytical Characterization

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR would confirm fluorine placement, while 11B^{11}\text{B} NMR verifies boronic acid integrity .

  • High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and formula .

  • X-ray Crystallography: For structural confirmation, though hindered by potential boronic acid self-association .

CompoundTarget ReceptorIC50_{50} (nM)Mechanism
SX-517 CXCR1/238Noncompetitive antagonism
Hypothetical ActivityCXCR2Predicted: 50–100Noncompetitive binding

Therapeutic Applications

  • Inflammatory Diseases: CXCR1/2 antagonists like SX-517 reduce neutrophil infiltration in murine models . The piperidine moiety in the target compound may enhance blood-brain barrier penetration, extending utility to neuroinflammatory conditions.

  • Oncology: Boronic acids inhibit proteasomes and angiogenesis, suggesting anticancer potential .

Stability and Solubility Considerations

Boronic acids are prone to hydrolysis, but steric hindrance from the piperidin-1-ylmethyl group may improve stability. Pinacol ester analogs (e.g., compound 53 in ) show delayed hydrolysis, offering prodrug strategies . Aqueous solubility is expected to be moderate, contingent on the protonation state of the piperidine nitrogen (pKaK_a ~10.5) .

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